alpha-Casozepine alpha-Casozepine alpha-Casozepine is a fragment of alpha(s1)-casein with anxiolytic activity.
Brand Name: Vulcanchem
CAS No.: 117592-45-7
VCID: VC0518096
InChI: InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Molecular Formula: C60H94N14O16
Molecular Weight: 1267.5 g/mol

alpha-Casozepine

CAS No.: 117592-45-7

Cat. No.: VC0518096

Molecular Formula: C60H94N14O16

Molecular Weight: 1267.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

alpha-Casozepine - 117592-45-7

Specification

CAS No. 117592-45-7
Molecular Formula C60H94N14O16
Molecular Weight 1267.5 g/mol
IUPAC Name (4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Standard InChI Key SKGURMFKEAFAGD-CSYZDTNESA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Appearance Solid powder

Introduction

Chemical Structure and Origin of Alpha-Casozepine

Derivation from Bovine Milk Proteins

Alpha-Casozepine (molecular formula: C₅₄H₈₄N₁₄O₁₄) originates from the enzymatic hydrolysis of αs1-casein, a predominant protein in bovine milk. The decapeptide corresponds to residues 91–100 (YLGYLEQLLR) of the parent protein . Trypsin-mediated cleavage at specific arginine and lysine sites releases this fragment, which retains stability against further proteolytic degradation in vitro .

Bioactive Fragments and Metabolites

In vivo digestion studies reveal two primary metabolites:

  • YLGYLEQ (residues 91–97): Demonstrates anxiolytic activity in rats at 0.8 µmol/kg via intraperitoneal administration .

  • YLGYL (residues 91–95): Exhibits comparable anxiolytic effects to the parent compound in mice at equimolar doses (0.5 mg/kg) .

Table 1: Comparative Bioactivity of Alpha-Casozepine and Metabolites

CompoundEffective Dose (IP)SpeciesKey Brain Regions Modulated
Alpha-Casozepine1 mg/kgMiceAmygdala, Raphe Magnus Nucleus
YLGYLEQ0.8 µmol/kgRatsPrefrontal Cortex, Hippocampus
YLGYL0.5 mg/kgMiceBasolateral Amygdala, NTS

Mechanism of Anxiolytic Action

GABA Receptor Modulation

Alpha-Casozepine binds allosterically to γ-aminobutyric acid type A (GABAₐ) receptors, enhancing chloride ion influx and neuronal hyperpolarization . Unlike benzodiazepines, it shows selective affinity for α₂/α₃ subunit-containing receptors, which are associated with anxiolysis rather than sedation . Electrophysiological studies in murine models confirm a 40–60% increase in GABAergic currents at 1 µM concentrations .

Neuronal Activation Patterns

Functional mapping via c-Fos immunohistochemistry reveals distinct modulation patterns:

  • Amygdala: 2.8-fold increase in c-Fos expression in basolateral and medial nuclei (vs. vehicle controls) .

  • Raphe Magnus Nucleus: 1.5-fold activation, suggesting serotonergic pathway involvement .

  • Prefrontal Cortex: No significant changes, contrasting with diazepam-induced suppression .

Equation 1: Dose-Response Relationship
The anxiolytic effect (E) as a function of dose (D) follows:
E=EmaxDnEC50n+DnE = \frac{E_{max} \cdot D^n}{EC_{50}^n + D^n}
where EC50=0.32EC_{50} = 0.32 µmol/kg (rats) and n=1.2n = 1.2 (Hill coefficient) .

Therapeutic Efficacy in Domestic Animals

Equine Applications

A blinded trial with semi-feral ponies (n=6) demonstrated significant improvements in training acclimation:

Table 2: Training Performance Metrics in Ponies

MetricAlpha-Casozepine GroupControl GroupP-value
Session Rank (Mean)35.262.8<0.05
Skill Retention (%)85.742.90.01
Stress Behaviors/Hour2.15.80.003

Treated ponies required 40% fewer corrective interventions during hoof handling and showed complete retention of halter-training skills at 6-week follow-up .

Feline Anxiety Management

In a 56-day randomized controlled trial (n=34 cats), alpha-Casozepine (15 mg/kg/day) reduced composite anxiety scores by 62% compared to 18% in placebo controls (P<0.01) . Notable improvements occurred in:

  • Stranger-directed fear (73% reduction)

  • Inter-cat aggression (58% reduction)

  • Elimination disorders (81% resolution rate)

"Cats receiving α-Casozepine achieved clinically significant behavioral improvements within 14 days, with effects sustained throughout the trial period." — Beata et al., 2007

Canine Stress Reduction

Preliminary data from veterinary clinic visits (n=12 dogs) showed:

  • 44% reduction in fear-associated vocalization

  • 31% decrease in avoidance behaviors

  • No significant effects on physiologic parameters (cortisol, heart rate)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator